Cas no 941907-45-5 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide)

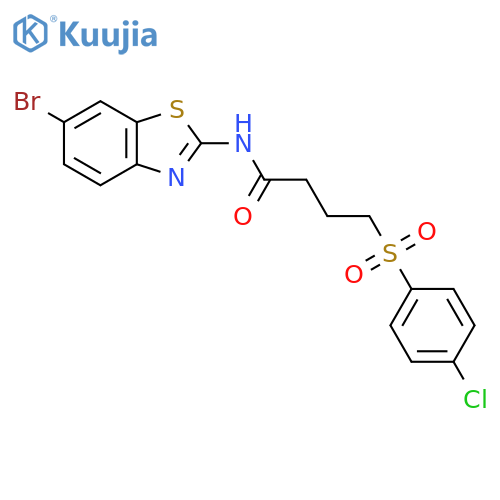

941907-45-5 structure

商品名:N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide 化学的及び物理的性質

名前と識別子

-

- VU0500736-1

- F2815-0786

- N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

- AKOS024469451

- N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide

- 941907-45-5

- N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide

-

- インチ: 1S/C17H14BrClN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22)

- InChIKey: KJJMKQZFDGPOHE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)SC(=N2)NC(CCCS(C1C=CC(=CC=1)Cl)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 471.93177g/mol

- どういたいしつりょう: 471.93177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 593

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 113Ų

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2815-0786-10mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-5μmol |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-5mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-75mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-10μmol |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-40mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-50mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-4mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-25mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2815-0786-100mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide |

941907-45-5 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

941907-45-5 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量